molecular formula C5H8N2O B092826 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one CAS No. 1072-89-5

4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B092826
CAS No.: 1072-89-5
M. Wt: 112.13 g/mol
InChI Key: JRKFAGHOOSDGOQ-UHFFFAOYSA-N
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Description

4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cycloadditions and Tautomerization Studies : Felderhoff et al. (1995) discovered that 2,2-Diethyl-4,5-dimethyl-2H-imidazole does not produce [4 + 2] cycloadducts with different dienophiles. Instead, it tautomerizes in the presence of trifluoroacetic acid, forming a dimer, as determined by X-ray crystallography (Felderhoff, Sustmann, Steller, & Boese, 1995).

  • Synthesis of 4H-Imidazoles : Mukherjee-Müller et al. (1979) described the synthesis of 4H-Imidazoles through reactions of 3-Dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles, leading to the formation of various 4H-imidazole derivatives (Mukherjee-Müller, Chaloupka, Heimgartner, Schmid, Link, Bernauer, Schönholzer, & Daly, 1979).

  • Metal Complex Synthesis : Gaillard et al. (2009) synthesized compounds like 4,5-dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene silver chloride and gold(I) chloride, showcasing applications in the formation of metal complexes (Gaillard, Bantreil, Slawin, & Nolan, 2009).

  • Spectroscopic Characterization and Reactivity Studies : Hossain et al. (2018) prepared two imidazole derivatives and investigated their spectroscopic and reactive properties using experimental and computational approaches, including molecular dynamics simulations (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).

  • Synthesis of pH-sensitive Spin Probes : Kirilyuk et al. (2003) reported the synthesis of pH-sensitive spin probes through the conversion of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides (Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003).

Safety and Hazards

The safety information for 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one indicates that it is for R&D use only and not for medicinal, household, or other use . It is advised against contact with strong oxidizers and strong acids . Appropriate personal protective equipment should be worn during handling and storage, and operations should be conducted in a well-ventilated environment .

Future Directions

Imidazole, which is the core structure of 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one, has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole derivatives suggests a promising future for the development of novel drugs .

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets may vary depending on the specific reactions it is involved in.

Action Environment

The action of 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one can be influenced by various environmental factors. For instance, its solubility in water is low, but it is soluble in common organic solvents such as alcohols and ethers . This suggests that its action may be influenced by the solvent environment. Additionally, its stability may be affected by factors such as temperature and pH .

Properties

IUPAC Name

4,5-dimethyl-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKFAGHOOSDGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427935
Record name 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-89-5
Record name 1,3-Dihydro-4,5-dimethyl-2H-imidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-2,3-dihydro-1H-imidazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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